molecular formula C12H20O3 B12628932 Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate CAS No. 917911-27-4

Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate

Katalognummer: B12628932
CAS-Nummer: 917911-27-4
Molekulargewicht: 212.28 g/mol
InChI-Schlüssel: XHAVGMFVTVBIHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate is an organic compound belonging to the class of cyclohexanones. This compound is characterized by a cyclohexane ring substituted with a methyl group, a propyl group, and a carboxylate ester. It is used in various chemical syntheses and has applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl vinyl ketone with ethyl acetoacetate in the presence of a base such as sodium methoxide. This reaction leads to the formation of the desired cyclohexanone derivative through an aldol condensation followed by cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its cyclohexanone structure allows it to fit into enzyme active sites, altering their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and methyl ester make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Eigenschaften

CAS-Nummer

917911-27-4

Molekularformel

C12H20O3

Molekulargewicht

212.28 g/mol

IUPAC-Name

methyl 4-methyl-2-oxo-5-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-5-9-7-10(12(14)15-3)11(13)6-8(9)2/h8-10H,4-7H2,1-3H3

InChI-Schlüssel

XHAVGMFVTVBIHQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC1CC(C(=O)CC1C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.